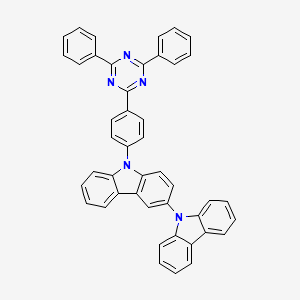
6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) is a complex organic compound with the molecular formula C16H8CrN4NaO7S and a molecular weight of 475.31 . This compound is known for its vibrant color properties and is commonly used as a dye in various industrial applications.
Métodos De Preparación
The synthesis of 6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) involves several steps:
Diazotization: 2-Amino-5-nitrophenol undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-Aminonaphthalene-1-sulfonic acid to form the azo compound.
Chromium Processing: The resulting azo compound is treated with formic acid and chromium to produce the final product.
Análisis De Reacciones Químicas
6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: The compound is used in staining techniques to visualize biological samples under a microscope.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins and enzymes, altering their activity.
Pathways: It can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- Acid Green 11
- Acid Green 115
- Acid Green 111
- Acid Green 109
- Acid Green 125
- Acid Green 104
- Acid Brown 98
- Acid Green 122
- Acid Green 1
These compounds share some structural similarities but differ in their specific applications and properties.
Propiedades
Fórmula molecular |
C16H12CrN4NaO7S- |
|---|---|
Peso molecular |
479.3 g/mol |
Nombre IUPAC |
sodium;6-azanidyl-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-1-sulfonate;chromium;hydrate |
InChI |
InChI=1S/C16H11N4O6S.Cr.Na.H2O/c17-12-6-5-10-11(2-1-3-15(10)27(24,25)26)16(12)19-18-13-7-4-9(20(22)23)8-14(13)21;;;/h1-8H,(H3-,17,18,19,21,24,25,26);;;1H2/q-1;;+1;/p-1 |
Clave InChI |
UGXBMQRAINDRGB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)[NH-])C(=C1)S(=O)(=O)[O-].O.[Na+].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Thiophene-2-carbonylsulfanyl)propanoyl]-1,3-thiazolidine-5-carboxylic acid](/img/structure/B14801124.png)
![2-(8-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14801126.png)


![ethyl 3-[(1E)-2-amino-1-cyanoeth-1-en-1-yl]-6,7-dichloro-1-methyl-1H-indole-2-carboxylate](/img/structure/B14801141.png)
![5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine](/img/structure/B14801156.png)
![4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B14801159.png)
![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B14801163.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide](/img/structure/B14801170.png)
![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801179.png)
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylic acid, 4'-methyl-, 1,1-dimethylethyl ester, (1S,2S,4R)-](/img/structure/B14801182.png)


![9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14801202.png)
